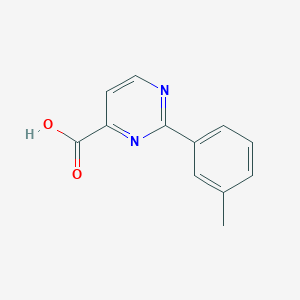

2-(M-tolyl)pyrimidine-4-carboxylic acid

Description

Properties

CAS No. |

1215561-98-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-(3-methylphenyl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)11-13-6-5-10(14-11)12(15)16/h2-7H,1H3,(H,15,16) |

InChI Key |

JVMGGCAXXUZCQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization from β-Ketoester and Guanidine Derivatives

One reported method starts with the coupling of an acetal with a β-ketoester under acidic conditions, followed by acetylation and reaction with dialkyl acetals of N,N-dimethylformamide to form an enaminone intermediate. Subsequently, condensation with guanidine or its salts leads to the pyrimidine ring formation. The ester group is then hydrolyzed to yield the carboxylic acid functionality at the 4-position. This multi-step process is summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| a) | Coupling | Acetal + β-ketoester, acidic then nucleophilic conditions | Intermediate compound with ketoester moiety |

| b) | Acetylation | Acetyl halide or acetic anhydride, Lewis acid | Acetylated intermediate |

| c) | Reaction with dialkyl acetal | Dialkyl acetal of N,N-dimethylformamide | Enaminone intermediate |

| d) | Cyclization | Guanidine or salt | Pyrimidine ring formation |

| e) | Hydrolysis | Basic or acidic hydrolysis | Conversion of ester to carboxylic acid |

This approach allows for the introduction of various aryl groups at the 2-position by selecting appropriate β-ketoesters and acetals.

Halogenation and Nucleophilic Aromatic Substitution on Pyrimidine Precursors

Another widely used method involves starting from orotic acid or dichloropyrimidine derivatives. The key steps include:

- Conversion of orotic acid to the corresponding acyl chloride using phosphorus oxychloride.

- Substitution of the 4-chloro group with nucleophiles such as amines or phenols under controlled temperatures.

- Introduction of the m-tolyl group at the 2-position via nucleophilic aromatic substitution or coupling reactions.

Typical reaction conditions involve microwave irradiation or heating in n-butanol with bases like DiPEA (N,N-diisopropylethylamine) to promote substitution. The reaction times range from hours to days depending on temperature and reagents.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acyl chloride formation | Orotic acid + POCl3 | Pyrimidine acyl chloride intermediate |

| 2 | Nucleophilic substitution | Primary amines, phenols, or heteroaromatics, 120-160 °C, microwave or oil bath | Substituted pyrimidine derivatives |

| 3 | Coupling with m-tolyl amine | Microwave heating, n-butanol solvent, DiPEA base | 2-(M-tolyl)pyrimidine derivatives |

| 4 | Ester hydrolysis | Acidic or basic hydrolysis | Formation of carboxylic acid |

Purification is typically achieved by silica gel chromatography or preparative HPLC, with final isolation as free base or TFA salt.

Amidation and Carboxylic Acid Formation

Following substitution, ester hydrolysis to the free acid is commonly performed under mild basic or acidic conditions. The acid can then be converted into amides or other derivatives if needed. The hydrolysis and amidation steps are crucial for obtaining the pure carboxylic acid form.

Comparative Analysis of Methods

| Feature | Cyclization Method (β-Ketoester Route) | Halogenation & Substitution Method |

|---|---|---|

| Starting Materials | Acetals, β-ketoesters, guanidine | Orotic acid or dichloropyrimidine derivatives |

| Reaction Conditions | Acidic, Lewis acid catalysis, hydrolysis | Microwave heating, n-butanol solvent, bases |

| Functional Group Introduction | Stepwise ring formation and substitution | Direct substitution on pyrimidine ring |

| Purification | Chromatography, recrystallization | Chromatography, HPLC |

| Scalability | Moderate, multi-step | High, suitable for library synthesis |

Research Findings and Optimization Notes

- Microwave-assisted reactions at 160 °C significantly reduce reaction times from days to hours, improving throughput.

- Use of DiPEA as a base enhances nucleophilic substitution efficiency on the pyrimidine ring.

- Ester hydrolysis yields are optimized by controlling pH and temperature to minimize side reactions.

- Purification via silica gel chromatography remains standard, though HPLC is preferred for high purity requirements.

- The choice of starting materials influences regioselectivity and yield of the m-tolyl substitution.

Summary Table of Key Preparation Parameters

| Parameter | Cyclization Route | Halogenation & Substitution Route |

|---|---|---|

| Temperature | Room temp to reflux | 120–160 °C (microwave or oil bath) |

| Reaction Time | Several hours to days | 4–36 hours (microwave), 1–6 days (oil bath) |

| Solvent | Acidic media, DMF acetals | n-Butanol |

| Base | Lewis acids, guanidine salts | DiPEA |

| Purification | Silica gel chromatography | Silica gel chromatography or HPLC |

| Yield Range | Moderate to good | Good to excellent |

Chemical Reactions Analysis

Types of Reactions: 2-(M-tolyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine-4-carboxylic acids exhibit promising anticancer properties. For instance, compounds similar to 2-(M-tolyl)pyrimidine-4-carboxylic acid have been tested for their ability to inhibit specific kinases associated with cancer cell proliferation. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as MCF-7, by arresting the cell cycle at the G1 phase and promoting cell death through molecular interactions within the active site of kinases like Aurora A .

Anti-inflammatory Properties

Pyrimidine derivatives have also been noted for their anti-inflammatory effects. The carboxylic acid functional group enhances the compound's ability to interact with biological targets, potentially modulating inflammatory pathways. Research on related compounds indicates that they can inhibit pro-inflammatory cytokines, suggesting a therapeutic role in treating inflammatory diseases .

Organic Synthesis

Catalysis in Chemical Reactions

this compound can act as a catalyst or a precursor in various organic reactions. Its structure allows it to facilitate the synthesis of more complex molecules, including heterocycles and substituted pyridines. For example, it has been utilized in the development of deep eutectic solvents (DES) that enhance reaction yields and reduce reaction times in synthesizing alkyl 1,2,6-trisubstituted compounds .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel chemical entities with diverse biological activities. By modifying its structure or combining it with other functional groups, researchers can create derivatives with enhanced pharmacological properties. This versatility is crucial in drug discovery and development processes .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of pyrimidine derivatives, researchers synthesized a series of compounds based on this compound. The most potent derivative exhibited significant inhibitory activity against Aurora A kinase and induced apoptosis in breast cancer cell lines (MCF-7) at low concentrations. Molecular docking studies revealed strong binding interactions within the kinase's active site, highlighting the compound's potential as a lead for further development .

Case Study 2: Synthesis via Deep Eutectic Solvents

A novel deep eutectic solvent containing this compound was developed to optimize synthetic routes for heterocyclic compounds. The solvent system demonstrated improved reaction efficiency, yielding high quantities of target products with minimal by-products. This approach not only streamlined synthesis but also showcased the compound's utility as an effective catalyst in organic chemistry .

Mechanism of Action

The mechanism of action of 2-(M-tolyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Acidity and Substituent Effects

The acidity of pyrimidinecarboxylic acids is influenced by substituents:

- 4-Pyrimidinecarboxylic acid : pKa ~2.1 (baseline).

- 6-Hydroxy-4-pyrimidinecarboxylic acid : Lower acidity (pKa ~2.8) due to intramolecular hydrogen bonding .

- 2-Methylpyrimidine-4-carboxylic acid : Electron-donating methyl groups slightly reduce acidity compared to unsubstituted analogs .

Prediction for 2-(M-Tolyl) Derivative : The meta-tolyl group (electron-donating methyl on phenyl) may further lower acidity (pKa ~2.5–3.0) and increase lipophilicity (clogP ~2.8), impacting solubility and bioavailability.

Antimicrobial and Anticancer Potential

Pyrimidine-4-carboxylic acid derivatives exhibit diverse bioactivities:

- Thieno[2,3-d]pyrimidine-4-carboxylic acid amides: Show antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 4–16 µg/mL) .

- [Ru(dppz)₂(CppH)]²⁺ Complexes : CppH (2-(2'-pyridyl)pyrimidine-4-carboxylic acid) demonstrates mitochondrial-targeted cytotoxicity in cancer cells (IC₅₀: 10–20 µM) .

However, steric bulk could reduce binding affinity to targets like TrmD enzymes or metal coordination sites .

Coordination Chemistry

Ligand Behavior in Metal Complexes

Pyrimidinecarboxylic acids act as bidentate ligands in coordination chemistry:

- 2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (CppH) : Forms stable Ru(II) complexes with strong DNA intercalation and photophysical properties .

- 2-Methylsulfanylpyrimidine-4-carboxylic acid : Thioether groups may facilitate redox-active metal binding .

M-Tolyl Derivative : The bulky tolyl group may sterically hinder metal coordination compared to smaller substituents (e.g., pyridyl or methylthio), altering complex stability and reactivity.

Comparative Analysis of Structural Analogs

Table 1: Key Properties of Pyrimidine-4-Carboxylic Acid Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(m-Tolyl)pyrimidine-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation of m-tolylboronic acid with pyrimidine-4-carboxylic acid derivatives under Suzuki-Miyaura coupling conditions, using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O at 80–100°C . Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (≥98% purity threshold) and compare against reference standards .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- UV/Vis : Measure λmax in methanol (e.g., 205 nm and 256 nm for the pyrimidine core, adjusted for substituent effects) .

- NMR : Analyze ¹H/¹³C NMR in DMSO-d₆; expect aromatic proton signals at δ 7.2–8.5 ppm and carboxylic acid protons at δ 12–13 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z ≈ 241.1 for C₁₂H₁₂N₂O₂) .

| Technique | Key Parameters | Expected Data |

|---|---|---|

| UV/Vis | λmax (MeOH) | ~205, 256 nm |

| ¹H NMR | DMSO-d₆ | δ 7.2–8.5 (aryl), 12–13 (-COOH) |

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer : Store as a crystalline solid at –20°C in airtight, light-resistant containers. Stability is maintained for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles to prevent decomposition . Confirm integrity via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization of the pyrimidine ring?

- Methodological Answer : Discrepancies in reactivity (e.g., electrophilic substitution vs. ring oxidation) can arise from solvent polarity or catalyst choice. For example, nitration may favor the 5-position in polar aprotic solvents (e.g., DMF), while bromination in acetic acid targets the 2-position. Use DFT calculations to predict regioselectivity and validate with LC-MS/MS to identify by-products .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Variability often stems from trace metal contaminants in catalysts or moisture in solvents. Pre-dry solvents over molecular sieves and use freshly distilled bases (e.g., K₂CO₃). Monitor reaction progress via TLC and optimize stoichiometry using Design of Experiments (DoE) . Cross-validate batches with NMR and elemental analysis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., kinases). Use QSAR models to correlate electronic properties (HOMO/LUMO gaps from DFT) with activity. Synthesize top candidates and validate via in vitro assays (e.g., IC₅₀ measurements) .

Safety and Handling

Q. What protocols are critical for safe handling in aqueous reaction systems?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. In case of skin exposure, rinse immediately with water (≥15 mins) and consult SDS for emergency measures . For aqueous workups, neutralize acidic/basic waste before disposal .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed solubility profiles?

- Methodological Answer : Poor solubility in polar solvents (contrary to predictions) may arise from intermolecular H-bonding in the solid state. Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., sodium carboxylate). Characterize polymorphs via XRPD and DSC to identify metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.